1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol
Overview
Description
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol is an organic compound that features a piperidine ring substituted with a methyl group and a chlorohydrin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of 4-methylpiperidine with epichlorohydrin under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or pyridinium chlorochromate in solvents such as acetone or dichloromethane.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and receptor interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The piperidine ring and chlorohydrin moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol: Similar in structure but with different substituents on the piperidine ring.
1-Chloro-3-(4-ethylpiperidin-1-yl)propan-2-ol: Features an ethyl group instead of a methyl group.
1-Chloro-3-(4-phenylpiperidin-1-yl)propan-2-ol: Contains a phenyl group on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the piperidine ring influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-chloro-3-(4-methylpiperidin-1-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHZGSHIKKCQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250310 | |
Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61272-40-0 | |
Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61272-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Chloromethyl)-4-methyl-1-piperidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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